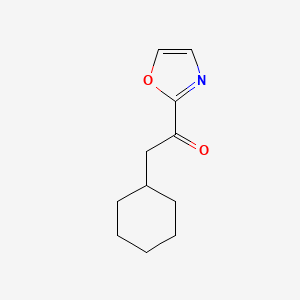

2-(Cyclohexylacetyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Cyclohexylacetyl)oxazole” is a derivative of oxazole, which is a heterocyclic compound that consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .

Synthesis Analysis

Oxazoles can be synthesized using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis . The synthesis of oxazoles has been a key research topic in organic synthesis .Molecular Structure Analysis

The structure of oxazoles is similar to that of peptide, so it is also called pseudopeptide . Additionally, the water solubility of poly (2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .Chemical Reactions Analysis

Oxazoles can undergo electrophilic substitution reactions. These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms . Oxazole can also undergo nucleophilic substitution reactions. Due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, the carbon atom at position 2 on the oxazole ring is particularly susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system . This aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C .Aplicaciones Científicas De Investigación

Anticancer Applications

- Oxazole-Based Anticancer Agents : Oxazole derivatives, with oxygen and nitrogen atoms in their core structure, have been studied for their potential as anticancer agents. The structural diversity of these compounds allows for various interactions with enzymes and receptors, leading to the discovery of new drugs (Chiacchio et al., 2020).

Biological Activity

- Therapeutic Potentials of Oxazole : Oxazole scaffolds have shown a wide spectrum of biological activities, attracting global research for synthesizing various oxazole derivatives and screening them for therapeutic potentials (Kakkar & Narasimhan, 2019).

Pharmacological Applications

- Oxazole Scaffold in Therapeutics : Oxazoles are present in various agents with anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. Synthetic oxazole molecules have been reported to exhibit a wide spectrum of pharmacological profiles, with some advancing to preclinical and clinical evaluations (Kaur et al., 2018).

Drug Discovery

- Oxazole in Drug Discovery : The oxazole motif is central in drug discovery due to its diverse biological functions. Transition-metal-free reactions for synthesizing oxazole heterocycles have been developed, considering the toxicity and scarcity of some metals used in traditional methods (Ibrar et al., 2016).

Chemical Synthesis

- Synthesis of Oxazole Derivatives : Novel methods for synthesizing disubstituted oxazoles and oxazolines have been developed. These involve the formation of intermolecular C-N bonds and intramolecular C-O bonds, yielding derivatives with potential medicinal applications (Zhong et al., 2012).

Safety And Hazards

Direcciones Futuras

Oxazoles and their derivatives represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .

Propiedades

IUPAC Name |

2-cyclohexyl-1-(1,3-oxazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPSBYOCTCWSBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642050 |

Source

|

| Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexylacetyl)oxazole | |

CAS RN |

898759-04-1 |

Source

|

| Record name | 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.